molecular formula C21H22N2O3S B2431359 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1788542-01-7

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2431359
CAS No.: 1788542-01-7
M. Wt: 382.48
InChI Key: CTBFCVOJDSSDGE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS# 1788542-01-7) is a synthetic small molecule featuring a thiazole carboxamide core, a scaffold recognized for its diverse pharmacological potential. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel anti-proliferative and anti-inflammatory agents. The thiazole ring is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities, including anticancer and cyclooxygenase (COX) inhibition . Thiazole carboxamide derivatives have demonstrated potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer research . Some structural analogs have shown promising cytotoxic effects against various human cancerous cell lines, such as neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2), making this chemotype a valuable template for investigating new oncological therapeutic strategies . The specific substitution pattern on this compound, including the 4-methoxyphenyl and phenyl groups, is designed to optimize its interaction with biological targets and its physicochemical properties. Applications: This product is intended for research purposes only. It is a key intermediate for scientists working in: - Anticancer agent discovery and cell proliferation assays. - COX enzyme inhibition studies and inflammatory pathway analysis. - Structure-activity relationship (SAR) studies of heterocyclic compounds. - Medicinal chemistry and lead compound optimization. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-21(25,12-15-8-10-17(26-2)11-9-15)14-22-19(24)18-13-27-20(23-18)16-6-4-3-5-7-16/h3-11,13,25H,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBFCVOJDSSDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative protocol involves:

  • Dissolving α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol.
  • Refluxing at 80°C for 6–8 hours with catalytic HCl.
  • Neutralizing with aqueous NaHCO₃ to precipitate the thiazole intermediate.

Table 1 : Optimization of Thiazole Ring Formation

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Temperature (°C) 80 82
Catalyst HCl (0.5 eq) 85
Reaction Time (hr) 7 88

The carboxylic acid group at position 4 is introduced via hydrolysis of the corresponding ester or nitrile intermediate. For instance, ethyl 2-phenyl-1,3-thiazole-4-carboxylate undergoes saponification with NaOH (2M) in methanol/water (3:1) at 60°C for 4 hours, achieving >90% conversion.

Carboxamide Formation

The carboxylic acid is activated for amide coupling using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with the amine component proceeds via nucleophilic acyl substitution.

Activation and Coupling Protocol

  • Activation : 2-Phenyl-1,3-thiazole-4-carboxylic acid (5 mmol) is treated with SOCl₂ (10 mmol) in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by warming to room temperature.
  • Coupling : The acyl chloride is added dropwise to a solution of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine (5.5 mmol) and DIPEA (10 mmol) in DCM. The mixture is stirred at 25°C for 12 hours.

Table 2 : Carboxamide Coupling Efficiency

Coupling Agent Solvent Temperature (°C) Yield (%)
SOCl₂ DCM 25 72
EDCI/HOBt DMF 0→25 68
HATU THF 25 75

Notably, the use of SOCl₂ avoids racemization at the chiral β-hydroxy center, critical for maintaining stereochemical integrity.

Amine Side Chain Preparation

The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine side chain is synthesized via a Mannich reaction or reductive amination.

Reductive Amination Route

  • Ketone Preparation : 4-Methoxyphenylacetone (10 mmol) is treated with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 25°C for 24 hours.
  • Hydroxylation : The resulting amine undergoes stereoselective hydroxylation using Sharpless asymmetric dihydroxylation conditions (AD-mix β, tert-butyl hydroperoxide) to install the β-hydroxy group.

Table 3 : Stereochemical Outcomes of Hydroxylation

Catalyst ee (%) Configuration
AD-mix α 88 R
AD-mix β 92 S
No catalyst 0 Racemic

Coupling Reaction Optimization

The final coupling step requires careful control to prevent epimerization. Microwave-assisted synthesis reduces reaction times while improving yields:

  • Combining the acyl chloride (1 eq) and amine (1.1 eq) in DCM with DIPEA (2 eq).
  • Irradiating at 100W, 80°C for 20 minutes.

Table 4 : Microwave vs Conventional Heating

Method Time Yield (%) Purity (%)
Conventional 12 hr 72 95
Microwave 20 min 85 98

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.45–7.32 (m, 5H, phenyl), 6.85 (d, J = 8.4 Hz, 2H, methoxyphenyl), 4.12 (br s, 1H, OH), 3.79 (s, 3H, OCH₃), 3.15–3.02 (m, 2H, CH₂N), 1.48 (s, 3H, CH₃).
  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • Thiazole formation in a packed-bed reactor (residence time: 10 min).
  • Coupling in a microreactor (30°C, 5 min residence time).

Table 5 : Batch vs Flow Synthesis Metrics

Parameter Batch Flow
Yield (%) 72 89
Purity (%) 95 99
Processing Time 18 hr 2 hr

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetonitrile
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 4-Hydroxy-3-methoxyphenylglycol

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide, a compound within the thiazole family, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 65768-18-5

The thiazole ring is known for its diverse pharmacological properties, contributing to the compound's potential efficacy in various biological contexts.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects against various cancer cell lines.

Case Study: Breast Cancer

A notable study assessed the anti-proliferative effects of related thiazole compounds against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects at low concentrations (1.52–6.31 μM), with selectivity ratios indicating a preference for cancer cells over normal cells .

CompoundIC50 (μM)Selectivity Ratio
4e10.935.5
4g25.0617.5

These compounds induced apoptosis in MDA-MB-231 cells, evidenced by a marked increase in annexin V-FITC positive cells, suggesting a mechanism involving programmed cell death .

Enzyme Inhibition

Thiazole derivatives are also recognized for their ability to inhibit specific enzymes associated with cancer progression.

Carbonic Anhydrase Inhibition

Inhibition studies revealed that certain thiazole derivatives exhibit potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isoforms . This inhibition is crucial as CA IX plays a role in regulating pH within tumors, thereby facilitating tumor growth and survival.

Antimicrobial Activity

Beyond anticancer properties, thiazole compounds have demonstrated antimicrobial activity. In vitro assays indicated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For example, compounds showed inhibition rates of 80.69% against S. aureus at a concentration of 50 μg/mL .

Bacterial StrainInhibition Rate (%)
Staphylococcus aureus80.69
Klebsiella pneumoniae79.46

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through pathways involving caspases and the mitochondrial membrane potential.
  • Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts the acid-base balance in tumors, leading to reduced proliferation.
  • Antimicrobial Action : The disruption of bacterial metabolic processes contributes to its antibacterial effects.

Q & A

Q. Key Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions .
  • Use of TLC (Rf monitoring) and 1H NMR^1 \text{H NMR} (e.g., disappearance of NH peaks at δ 8–9 ppm) to track reaction progress .

How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?

Basic Research Question
Stability studies should include:

  • Hydrolytic degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Heat samples at 40–80°C for 1 week, using DSC/TGA to detect melting point shifts or mass loss .
  • Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants .

Q. Data Interpretation :

  • Degradation pathways (e.g., hydrolysis of the carboxamide or methoxy group) can be inferred from mass fragments .

What advanced techniques are required to resolve contradictions in reported biological activities of structurally similar analogs?

Advanced Research Question
Contradictions may arise from:

  • Substituent effects : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-chlorophenyl) using a standardized assay (e.g., ATPase inhibition for P-glycoprotein modulation) .
  • Stereochemical factors : Use chiral HPLC to isolate enantiomers and test their activity separately .
  • Off-target interactions : Perform kinome-wide profiling (e.g., kinase inhibition assays) to identify secondary targets .

Q. Methodological Strategy :

  • Meta-analysis of published IC50_{50} values with attention to assay conditions (e.g., cell line, ATP concentration) .

How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?

Advanced Research Question
Design Principles :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-methoxyphenyl ring to enhance hydrophobic interactions with target pockets .
  • Side chain variation : Replace the 2-methylpropyl group with bicyclic amines (e.g., piperidine) to improve metabolic stability .

Q. Experimental Workflow :

Synthesize 10–15 analogs with systematic substitutions.

Test in vitro activity (e.g., enzyme inhibition) and ADME properties (e.g., microsomal stability).

Use molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. Example SAR Table :

PositionModificationIC50_{50} (nM)Selectivity Index
R1 (phenyl)4-OCH3_3 → 4-CF3_312 ± 1.58.2
R2 (propyl)2-methyl → cyclohexyl45 ± 3.21.5

What methodologies are recommended for elucidating the compound’s mechanism of action at the molecular level?

Advanced Research Question

  • Crystallography : Co-crystallize the compound with its target protein (e.g., P-glycoprotein) to resolve binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Q. Data Validation :

  • Cross-validate results with siRNA knockdown of the putative target to confirm functional relevance .

How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Advanced Research Question
Potential Causes :

  • Poor bioavailability : Measure plasma concentrations via LC-MS/MS after oral administration .
  • Metabolic inactivation : Incubate the compound with liver microsomes to identify major metabolites .

Q. Mitigation Strategies :

  • Prodrug design : Modify the hydroxy group to a phosphate ester for enhanced solubility .
  • Formulation optimization : Use lipid nanoparticles to improve tissue penetration .

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